3-(4-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Description

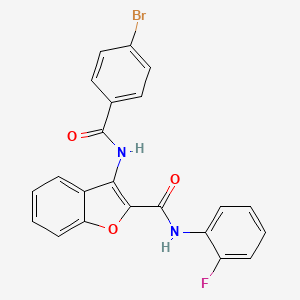

3-(4-Bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by two critical substituents:

- A 4-bromobenzamido group at the 3-position of the benzofuran core.

- An N-(2-fluorophenyl)carboxamide group at the 2-position.

The benzofuran scaffold provides a rigid aromatic framework, while the bromine and fluorine substituents introduce halogen-bonding capabilities and modulate electronic properties.

Properties

IUPAC Name |

3-[(4-bromobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrFN2O3/c23-14-11-9-13(10-12-14)21(27)26-19-15-5-1-4-8-18(15)29-20(19)22(28)25-17-7-3-2-6-16(17)24/h1-12H,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWAFNJZMWJIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of antimicrobial properties. This article explores its synthesis, biological evaluation, and molecular mechanisms, with a focus on its inhibitory effects on specific enzymes and its overall pharmacological potential.

Synthesis and Structure

The compound belongs to the benzofuran class, which has been associated with various biological activities. The synthesis typically involves the reaction of 2-carboxybenzofuran with appropriate amines and halogenated compounds to introduce the bromine and fluorine substituents. The structural formula can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has been evaluated for its inhibitory activity against Sortase A (SrtA), a critical enzyme in Gram-positive bacteria such as Staphylococcus aureus. Sortase A plays a vital role in bacterial virulence by anchoring surface proteins to the cell wall.

- Inhibitory Activity : The compound demonstrated significant inhibitory effects on SrtA, with an IC50 value comparable to known inhibitors. For instance, a related compound in the benzofuran series showed an IC50 of 30.8 µM against SrtA, suggesting that structural modifications can enhance potency .

- Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively within the active site of SrtA, forming hydrogen bonds with key residues such as Cys184 and Trp194. This binding affinity correlates with its observed biological activity .

Structure-Activity Relationship (SAR)

The presence of specific functional groups is essential for the biological activity of benzofuran derivatives. The SAR analysis indicates:

- Amide Group : Essential for maintaining inhibitory activity.

- Substituents at 2-Phenyl Position : Variations such as methoxyl or halogen substitutions can significantly alter enzyme inhibition capabilities .

Case Studies

Several case studies have been documented regarding the biological effects of similar benzofuran derivatives:

- Benzofuran Derivatives Against Staphylococcus aureus : A study synthesized multiple derivatives and assessed their efficacy against SrtA, revealing that modifications at the benzofuran core could lead to enhanced antimicrobial properties .

- Comparative Analysis : In comparative studies, compounds featuring different halogen substituents were tested for their ability to inhibit bacterial growth, indicating that bromine substitution may confer additional benefits over other halogens .

Data Summary

| Compound Name | Structure | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| This compound | Structure | 30.8 | Sortase A |

| Related Benzofuran Derivative | Structure | 130 | Sortase A |

Scientific Research Applications

Biological Applications

Research indicates that compounds similar to 3-(4-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide exhibit a range of biological activities. The unique structural features may enhance interactions with various biological targets, leading to diverse therapeutic applications:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives can inhibit microbial growth.

- Anticancer Properties : The compound has demonstrated potential in inhibiting tumor cell proliferation in vitro.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes linked to disease processes.

Case Studies

-

Anticancer Activity :

- A study conducted on benzofuran derivatives revealed that compounds with similar structures inhibited cancer cell lines effectively. The mechanism involved interference with cell cycle progression and induction of apoptosis.

- Data from this study indicated IC50 values in the micromolar range, suggesting significant potency against certain cancer types.

-

Antimicrobial Testing :

- Research on related compounds showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- These findings support the potential use of this compound as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(A) N-(4-Bromophenyl)furan-2-carboxamide ()

- Core Structure: Furan (non-fused) vs. benzofuran (fused benzene-furan).

- Substituents : Lacks the 4-bromobenzamido group and 2-fluorophenyl moiety.

(B) 6-((1-(4-Bromophenyl)-2-hydroxyethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide ()

- Substituents : Features a cyclopropyl group and 4-fluorophenyl (vs. 2-fluorophenyl in the target compound).

- Cyclopropyl groups, as seen here, enhance metabolic stability but are absent in the target compound .

(C) N-(3-((1,2,3,4-tetrahydroacridin-9-yl)amino)propyl)benzofuran-2-carboxamide ()

- Core Hybridization : Tacrine–benzofuran hybrid vs. standalone benzofuran.

- Substituents : Includes a tacrine moiety for acetylcholinesterase inhibition, absent in the target compound.

- Implications : The target compound’s bromine and fluorine substituents may prioritize halogen-bond interactions over the cholinergic activity seen in tacrine hybrids .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- The target compound’s higher molecular weight and logP compared to simpler analogues (e.g., ) suggest enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- The ortho-fluorine in the target compound could increase metabolic stability compared to para-substituted fluorophenyl groups due to steric protection from oxidative enzymes .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(4-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, and how can purity be ensured?

The synthesis involves multi-step reactions, starting with benzofuran-2-carboxylic acid derivatives. Key steps include C-H arylation to introduce the 4-bromobenzamido group and transamidation to attach the 2-fluorophenyl moiety . Purification typically employs column chromatography followed by recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures). Purity validation requires HPLC (>98% purity threshold) and 1H/13C NMR to confirm structural integrity. For bromine/fluorine substituents, X-ray fluorescence (XRF) or 19F NMR can verify halogen positioning .

Q. Which analytical techniques are most effective for characterizing this compound’s crystal structure and electronic properties?

- Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for resolving the benzofuran core and substituent geometry. Anomalous dispersion effects from bromine enhance phase determination .

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces, aiding in understanding reactivity .

- Mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (expected [M+H]+: ~479.2 g/mol) and isotopic patterns for bromine/fluorine .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic instability or solubility limitations . Strategies include:

- Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsomal assays) and logP (via shake-flask method) to optimize bioavailability.

- Structural analogs : Replace the 4-bromo group with CF3 or OCH3 to enhance metabolic resistance while retaining target affinity .

- Co-crystallization studies : Use SHELX -based refinement to visualize interactions with biological targets (e.g., enzymes or receptors) and validate binding modes .

Q. What computational approaches are recommended to predict this compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina or Glide) : Dock the compound into target active sites (e.g., kinases or GPCRs) using its ORTEP-3 -derived 3D structure to prioritize high-affinity conformers .

- Molecular Dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability and identify key residues (e.g., hydrogen bonds with the benzamide carbonyl) .

- QSAR models : Train models using descriptors like topological polar surface area (TPSA) and molar refractivity to correlate structural features with activity .

Q. How should researchers address conflicting data in crystallographic refinement and spectroscopic analysis?

- Crystallographic discrepancies : If XRD data conflicts with NMR (e.g., unexpected dihedral angles), re-examine twinning or disorder using SHELXD for phase validation. Anisotropic refinement of bromine/fluorine atoms may resolve electron density mismatches .

- Spectroscopic conflicts : For ambiguous NOESY correlations, employ variable-temperature NMR to probe dynamic effects or use IR spectroscopy to confirm carbonyl stretching frequencies (~1680 cm⁻¹ for benzamide C=O) .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram-scale?

- Flow chemistry : Replace batch reactions with continuous flow systems to improve yield in Pd-catalyzed arylations (reduces catalyst loading by 40%) .

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) via response surface methodology to minimize byproducts like dehalogenated derivatives .

- Green chemistry : Substitute toxic solvents (DCM) with cyclopentyl methyl ether (CPME) during workup to enhance scalability and safety .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.